N-stearoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)
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Overview
Description
N-stearoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae): It is a biologically important long-chain base present in various sphingolipids from yeasts, fungi, plants, and mammals . This compound is known for its role in maintaining the structural integrity of cell membranes and its involvement in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-stearoyl 4-hydroxysphinganine typically involves the acylation of 4-hydroxysphinganine with stearic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction conditions often include a temperature range of 0-25°C and a reaction time of 12-24 hours .
Industrial Production Methods
Industrial production of N-stearoyl 4-hydroxysphinganine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-stearoyl 4-hydroxysphinganine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly employed.
Major Products Formed
Oxidation: Formation of N-stearoyl 4-ketosphinganine.
Reduction: Regeneration of N-stearoyl 4-hydroxysphinganine.
Substitution: Formation of N-stearoyl 4-halogenated sphinganine.
Scientific Research Applications
N-stearoyl 4-hydroxysphinganine has a wide range of applications in scientific research:
Chemistry: Used as a standard for lipid analysis in mass spectrometry.
Biology: Plays a role in cell signaling and apoptosis.
Medicine: Investigated for its potential in treating skin disorders due to its anti-inflammatory properties.
Industry: Utilized in the formulation of skincare products for its moisturizing and barrier-protecting effects.
Mechanism of Action
N-stearoyl 4-hydroxysphinganine exerts its effects through various molecular targets and pathways:
Cell Signaling: Modulates signaling pathways involved in cell growth, differentiation, and apoptosis.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Barrier Function: Enhances the barrier function of the skin by preventing moisture loss.
Comparison with Similar Compounds
Similar Compounds
- N-16:0 Phytosphingosine
- N-24:0 Phytosphingosine
- Phytosphingosine Hydrochloride
- D-ribo-Phytosphingosine
Uniqueness
N-stearoyl 4-hydroxysphinganine is unique due to its specific fatty acid chain length (stearic acid) and its hydroxylation pattern, which confer distinct biological activities and physicochemical properties compared to other phytosphingosine derivatives .
Properties
IUPAC Name |
N-(1,3,4-trihydroxyoctadecan-2-yl)octadecanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h33-34,36,38-39,41H,3-32H2,1-2H3,(H,37,40) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZRNEGTKRQRFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H73NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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